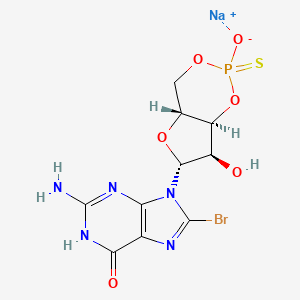
Rp-8-bromo-Cyclic GMPS (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rp-8-bromo-Cyclic GMPS (sodium salt) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP)This compound is resistant to hydrolysis by phosphodiesterases, making it a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of brominating agents and thiophosphorylating reagents under controlled conditions to ensure the desired stereochemistry .
Industrial Production Methods
While specific industrial production methods for Rp-8-bromo-Cyclic GMPS (sodium salt) are not widely documented, the general approach involves large-scale synthesis using similar bromination and thiophosphorylation techniques. The compound is then purified through crystallization or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Rp-8-bromo-Cyclic GMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the bromine atom and the thiophosphate group. It is resistant to hydrolysis by phosphodiesterases, which makes it stable under physiological conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Rp-8-bromo-Cyclic GMPS (sodium salt) include brominating agents like N-bromosuccinimide (NBS) and thiophosphorylating reagents such as thiophosphoryl chloride. The reactions are typically carried out in anhydrous solvents under inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of Rp-8-bromo-Cyclic GMPS (sodium salt) is the desired cyclic nucleotide analog with the bromine and thiophosphate modifications. This compound is then used in various biochemical assays and research applications .
Aplicaciones Científicas De Investigación
Rp-8-bromo-Cyclic GMPS (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the properties and functions of cyclic nucleotides and their analogs.
Mecanismo De Acción
Rp-8-bromo-Cyclic GMPS (sodium salt) exerts its effects by competitively inhibiting cyclic GMP-dependent protein kinase (cGK). It binds to the kinase without activating it, thereby blocking the downstream signaling pathways that are normally activated by cyclic GMP. This inhibition affects various cellular processes, including the regulation of calcium levels in vascular smooth muscle cells .
Comparación Con Compuestos Similares
Similar Compounds
8-bromo-cGMP: A cell-permeable analog of cyclic GMP that activates cGK.
Rp-8-bromo-Cyclic AMPS (sodium salt): An analog of cyclic AMP that acts as an antagonist of cyclic AMP-dependent protein kinases (PKAs).
Rp-8-bromo-PET-Cyclic GMPS (sodium salt): Another analog of cyclic GMP with similar inhibitory properties.
Uniqueness
Rp-8-bromo-Cyclic GMPS (sodium salt) is unique due to its specific modifications that confer resistance to hydrolysis by phosphodiesterases and its ability to competitively inhibit cGK without activating it. This makes it a valuable tool for studying cyclic GMP signaling pathways and their physiological effects .
Propiedades
Fórmula molecular |
C10H10BrN5NaO6PS |
|---|---|
Peso molecular |
462.15 g/mol |
Nombre IUPAC |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |
Clave InChI |
CHTSSROWUAICIL-HUSULMCLSA-M |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B10819360.png)
![2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one](/img/structure/B10819367.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)
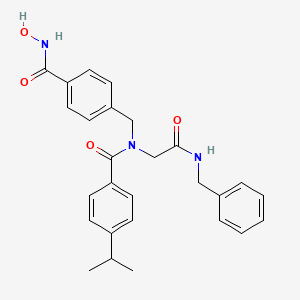
![4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819393.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)
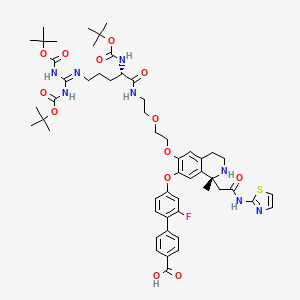
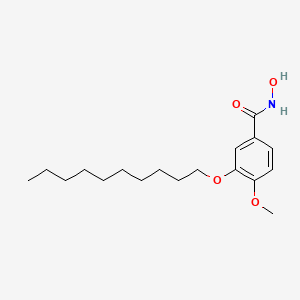
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)
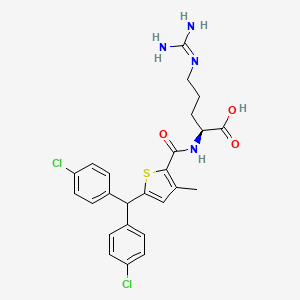
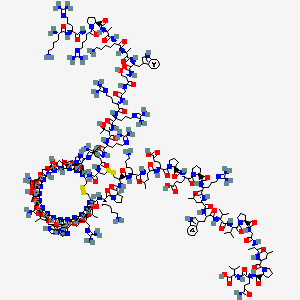
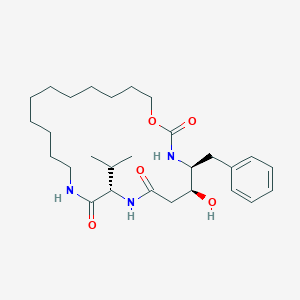
![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
